(+)-2-Sterpurene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

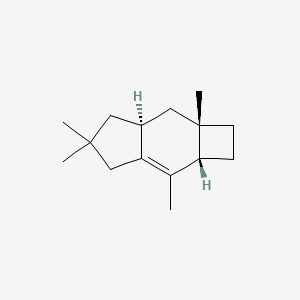

(+)-2-Sterpurene, also known as this compound, is a useful research compound. Its molecular formula is C15H24 and its molecular weight is 204.35 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C15 isoprenoids (sesquiterpenes) [PR0103]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antimicrobial Properties

Research indicates that (+)-2-Sterpurene exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various pathogenic fungi and bacteria, making it a candidate for use in agricultural biocontrol agents and natural preservatives. For instance, studies have demonstrated its effectiveness against Alternaria alternata and Fusarium graminearum, which are known to cause plant diseases .

Cytotoxic Effects

In addition to its antimicrobial properties, this compound has been investigated for its cytotoxic effects on cancer cells. Preliminary studies suggest that it may induce apoptosis in certain cancer cell lines, presenting a potential avenue for cancer therapy development . The mechanism of action appears to involve the disruption of cellular metabolism and induction of oxidative stress within the target cells.

Applications in Agriculture

The use of this compound as a mycoherbicide has been explored due to its ability to target specific fungal pathogens without harming beneficial organisms. Its application could lead to more sustainable agricultural practices by reducing reliance on synthetic fungicides. Research conducted on its efficacy in field trials has shown promising results in controlling disease spread while promoting crop health .

Fragrance and Flavor Industry

Sesquiterpenes like this compound are valuable in the fragrance and flavor industry due to their aromatic properties. They can be utilized as natural flavoring agents or fragrance components in cosmetics and personal care products. The market for natural fragrances is expanding, driven by consumer demand for sustainable and eco-friendly products .

Pharmaceutical Development

The pharmaceutical potential of this compound is being explored through its incorporation into drug formulations aimed at treating infections or cancer. Its bioactivity profile suggests that it could serve as a lead compound for developing new therapeutic agents .

Case Study 1: Agricultural Application

A field study conducted on the use of this compound as a biocontrol agent demonstrated a significant reduction in fungal diseases among treated crops compared to untreated controls. The study highlighted the compound's ability to enhance plant resilience against pathogens while maintaining crop yield .

Case Study 2: Anticancer Research

In vitro studies evaluating the cytotoxic effects of this compound on human cancer cell lines revealed that it induced apoptosis at specific concentrations. Further research is ongoing to elucidate the molecular mechanisms involved and to assess its viability as an adjunct therapy in cancer treatment protocols .

特性

分子式 |

C15H24 |

|---|---|

分子量 |

204.35 g/mol |

IUPAC名 |

(3S,6S,8S)-2,6,10,10-tetramethyltricyclo[6.3.0.03,6]undec-1-ene |

InChI |

InChI=1S/C15H24/c1-10-12-9-14(2,3)7-11(12)8-15(4)6-5-13(10)15/h11,13H,5-9H2,1-4H3/t11-,13+,15-/m0/s1 |

InChIキー |

HULFPDOHEQOINC-LNSITVRQSA-N |

異性体SMILES |

CC1=C2CC(C[C@H]2C[C@]3([C@@H]1CC3)C)(C)C |

正規SMILES |

CC1=C2CC(CC2CC3(C1CC3)C)(C)C |

同義語 |

sterpurene |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。